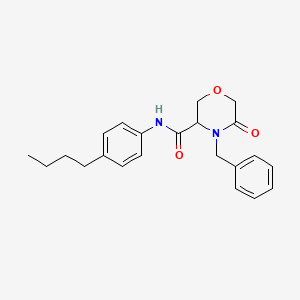

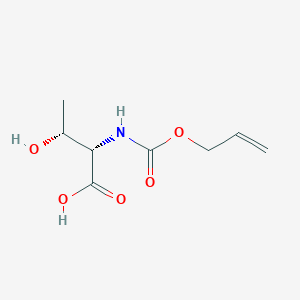

![molecular formula C13H17ClF3NO B2601289 2-Methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride CAS No. 1955557-95-5](/img/structure/B2601289.png)

2-Methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1955557-95-5 . It has a molecular weight of 295.73 . The compound is in powder form and is stored at room temperature .

Molecular Structure Analysis

The IUPAC name of the compound is 2-methyl-2-(4-(trifluoromethoxy)benzyl)pyrrolidine hydrochloride . The InChI code is 1S/C13H16F3NO.ClH/c1-12(7-2-8-17-12)9-10-3-5-11(6-4-10)18-13(14,15)16;/h3-6,17H,2,7-9H2,1H3;1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

The compound is a powder and is stored at room temperature . The molecular weight of the compound is 295.73 .Applications De Recherche Scientifique

Cognitive Enhancement Properties

Research on pyrrolidine derivatives, such as ABT-089, indicates their potential in cognitive enhancement and anxiolytic activity. These compounds act as ligands for nicotinic acetylcholine receptors (nAChRs), showing positive effects in rodent and primate models. The detailed study on ABT-089 demonstrated its beneficial effects on cognitive disorders due to its favorable oral bioavailability and biological activities, suggesting a potential area of application for similar pyrrolidine derivatives (N. Lin et al., 1997).

Organocatalytic Activity

Pyrrolidine derivatives have been explored for their organocatalytic activity, as demonstrated by the direct addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate, catalyzed by a (S)-N-(2-pyrrolidinylmethyl)pyrrolidine/trifluoroacetic acid combination. This reaction showcases high yield, excellent regio- and enantioselectivity, underlining the utility of pyrrolidine-based catalysts in organic synthesis (R. Chowdhury & S. Ghosh, 2009).

Catalytic Applications in Organic Reactions

Complexes involving pyrrolidine derivatives, such as those with seleno and thio derivatives of pyrrolidine, have shown promising applications as catalysts for organic reactions. Studies have shown these complexes to be effective in catalyzing Heck and Suzuki–Miyaura coupling reactions, as well as in the catalytic oxidation of primary and secondary alcohols. This highlights the potential of pyrrolidine derivatives in enhancing the efficiency of various chemical processes (Pradhumn Singh et al., 2009).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of new series of pyridine and fused pyridine derivatives, including those involving pyrrolidine cores, exemplify the diverse chemical applications of pyrrolidine derivatives. These studies contribute to the development of new compounds with potential uses in pharmaceuticals, agrochemicals, and materials science (S. A. Al-Issa, 2012).

Safety and Hazards

Propriétés

IUPAC Name |

2-methyl-2-[[4-(trifluoromethoxy)phenyl]methyl]pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO.ClH/c1-12(7-2-8-17-12)9-10-3-5-11(6-4-10)18-13(14,15)16;/h3-6,17H,2,7-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRSWUVSMYISSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)CC2=CC=C(C=C2)OC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2601206.png)

![2-Chloro-N-[1-(3-cyclopentyloxyphenyl)propan-2-yl]acetamide](/img/structure/B2601215.png)

![2-(6-Oxa-2-azaspiro[3.5]nonan-7-yl)acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B2601218.png)

![1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2601221.png)

![Ethyl 2-[2-[2-(4-bromoanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2601222.png)

![N-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)prop-2-enamide](/img/structure/B2601223.png)

![2-ethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2601228.png)